molecular formula C8H17NO B113113 2-(4-Aminocyclohexyl)ethanol CAS No. 857831-26-6

2-(4-Aminocyclohexyl)ethanol

Cat. No. B113113
M. Wt: 143.23 g/mol
InChI Key: XLKSLYGRARRUJP-UHFFFAOYSA-N
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Description

2-(4-Aminocyclohexyl)ethanol is a chemical compound with the empirical formula C8H17NO . It has a molecular weight of 143.23 .


Molecular Structure Analysis

The molecular structure of 2-(4-Aminocyclohexyl)ethanol is represented by the linear formula C8H17NO . The InChI representation is InChI=1S/C8H17NO/c9-8-3-1-7(2-4-8)5-6-10/h7-8,10H,1-6,9H2 .


Physical And Chemical Properties Analysis

2-(4-Aminocyclohexyl)ethanol has a molecular weight of 143.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The exact mass is 143.131014166 g/mol and the monoisotopic mass is also 143.131014166 g/mol .

Scientific Research Applications

Green Synthesis Methods

A study by Kalhor and Safaei‐Ghomi (2015) highlights a green synthesis method for 2-aminocyclohex-1-ene-1-carboxylic esters, using FeCl3/SiO2 nanoparticles in ethanol. This method emphasizes high yields, short reaction times, and the use of inexpensive, reusable catalysts, underscoring its environmental friendliness and efficiency in organic synthesis Sima Kalhor, J. Safaei‐Ghomi, 2015.

Pharmaceutical Intermediates

The work by Zhang Wei-xing (2013) on the synthesis process for 2-(4-aminophenyl) ethanol, a key intermediate in cardiovascular drugs, demonstrates the compound's significance in drug development. The process achieves high purity and yield, indicating the role of similar structures in pharmaceutical manufacturing Zhang Wei-xing, 2013.

Conductance and Complexation Studies

El-Dossoki (2008) investigated the complexation of 2-amino cyclohexane thiophene derivatives with metal cations in ethanol-water mixtures. The study provides insights into the thermodynamics of metal-ligand interactions and the influence of solvent composition on complex stability. This research could inform the design of new materials and catalysts F. El-Dossoki, 2008.

Extraction and Separation Technologies

A study by Wang et al. (2010) explored the extraction efficiency of antibiotics using ethanol-based aqueous two-phase systems. The findings contribute to the development of novel separation techniques, particularly for small molecular compounds in pharmaceutical industries Yun Wang, Juan Han, Xiaohui Xu, Shiping Hu, Yongsheng Yan, 2010.

Ligand Synthesis for Asymmetric Catalysis

López‐Ram‐de‐Viu et al. (2022) described the synthesis and resolution of a vicinal amino alcohol with axial chirality, highlighting its application in creating novel bisoxazoline ligands. This work underscores the compound's relevance in asymmetric synthesis, offering pathways to enantiomerically pure products P. López‐Ram‐de‐Viu, J. Gálvez, M. D. Díaz-de-Villegas, 2022.

Novel Protective Groups for Peptide Synthesis

Verhart and Tesser (2010) introduced new amino-protective groups derived from 2-(methylsulphonyl)ethanol, offering improved stability and labile properties in alkaline conditions for peptide synthesis. This advancement facilitates more efficient and selective synthesis processes in biochemistry C. G. J. Verhart, G. I. Tesser, 2010.

CO2 Absorption Solvent Studies

Research by Dixit and Mollekopf (2014) on diglycolamine (DGA), a CO2 absorption solvent, assesses its efficacy in treating various gases. Their study on ethanol as a medium for solvent evaluation contributes to environmental science by improving gas treatment processes O. Dixit, N. Mollekopf, 2014.

Safety And Hazards

Safety information indicates that 2-(4-Aminocyclohexyl)ethanol may cause skin and eye irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .

properties

IUPAC Name

2-(4-aminocyclohexyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-8-3-1-7(2-4-8)5-6-10/h7-8,10H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKSLYGRARRUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10612219
Record name 2-(4-Aminocyclohexyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminocyclohexyl)ethanol

CAS RN

857831-26-6
Record name 2-(4-Aminocyclohexyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminocyclohexaneethanol (cis- and trans- mixture)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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